(1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol
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Overview
Description
(1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a pyridin-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyridin-4-yl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles, electrophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
(1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor to pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-amino-1-(pyridin-4-yl)ethan-1-ol: A stereoisomer with different spatial arrangement.
2-amino-1-(pyridin-3-yl)ethan-1-ol: A positional isomer with the pyridine ring attached at a different position.
2-amino-1-(pyridin-2-yl)ethan-1-ol: Another positional isomer with the pyridine ring attached at a different position.
Uniqueness
(1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
(1S)-2-amino-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C7H10N2O/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2/t7-/m1/s1 |
InChI Key |
XYIUAYKSHAYZDY-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](CN)O |
Canonical SMILES |
C1=CN=CC=C1C(CN)O |
Origin of Product |
United States |
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